1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a triazole ring, a carboxamide group, and a pyrrolidinone ring, which is a five-membered ring containing nitrogen and a carbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinone ring, the introduction of the benzyl group, and the formation of the triazole ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the nitrogen in the triazole ring and the pyrrolidinone ring could potentially result in the formation of hydrogen bonds, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles. The carbonyl group in the pyrrolidinone ring can be involved in various reactions, such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in the biological activities mentioned above . The interaction could involve binding to the active site of the target, leading to activation or inhibition of the target’s function.
Biochemical Pathways
Based on the wide range of biological activities associated with similar compounds, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
Similar compounds are typically well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the compound’s bioavailability, efficacy, and safety.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could have various effects at the molecular and cellular levels . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria, and inhibition of cholinesterase activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, age, sex, diet, and the presence of other medications .
Properties
IUPAC Name |
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c16-15(22)13-10-20(18-17-13)9-12-6-14(21)19(8-12)7-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H2,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBAZGHJKXKXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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